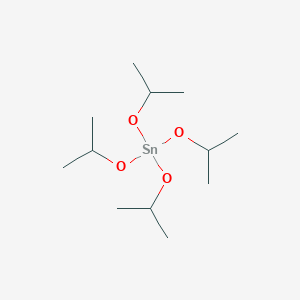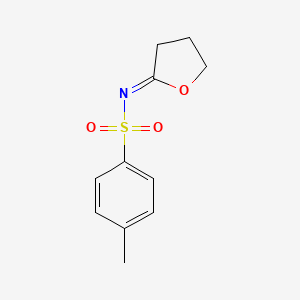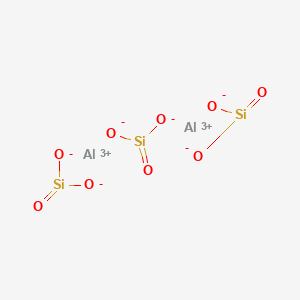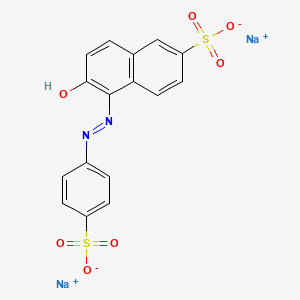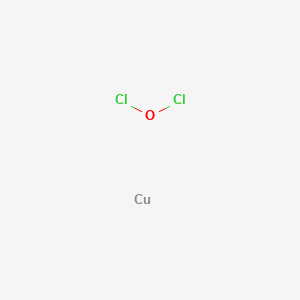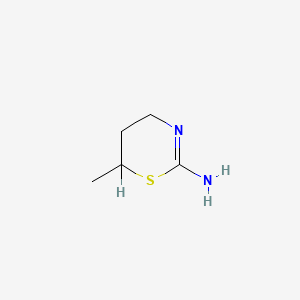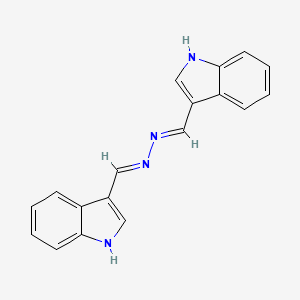
tert-Butylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butylferrocene derivatives and related compounds often involves organometallic strategies that leverage the reactivity of ferrocene. One method for synthesizing tert-butylferrocene involves the polyrecombination reaction of ferrocene in the presence of tert-butyl peroxide, which has been explored for the generation of oligonuclear ferrocenes (Neuse, 1972).
Molecular Structure Analysis
The molecular structure of substituted ferrocenes, including 1,1‘-di-tert-butylferrocene, has been extensively studied. These studies include solid-state X-ray crystallography and gas-phase electron diffraction, revealing insights into the conformational properties and symmetry of these molecules (Morrison et al., 2001).
Chemical Reactions and Properties
tert-Butylferrocene and its derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, aminosubstituted tert-butylsulfinylferrocenes have been introduced as a new family of chiral ligands, showcasing the compound's application in asymmetric catalysis and the addition of diethylzinc to aldehydes (Priego et al., 2001).
Physical Properties Analysis
The physical properties of tert-butylferrocene derivatives, including their melting points, solubility, and stability, are crucial for their application in various domains. These properties are significantly influenced by the tert-butyl substituents and the ferrocene core's inherent characteristics.
Chemical Properties Analysis
The chemical properties of tert-butylferrocene are characterized by its redox behavior, ligand capabilities, and reactivity towards various chemical transformations. Novel ferrocenes with redox-active 2,6-di-tert-butylphenol fragments have been synthesized, highlighting the redox properties and the formation of stable phenoxyl radicals within the ferrocene system (Meleshonkova et al., 2007).
Applications De Recherche Scientifique
Ferrocene compounds are used in a variety of scientific fields, particularly in catalysis and material science . The synthesis of these compounds often involves lithiation and quench methodology . Here are some general applications of ferrocene compounds:
-
Catalysis : Ferrocene compounds are often used as ligands in catalysis . They can be used in the Lucite Alpha process, a method for the production of methyl methacrylate .
-
Synthesis Design : The research on ferrocene compounds often focuses on finding the simplest possible synthetic routes towards these compounds . For example, the synthesis of 1,2,3-trisubstituted ferrocenes has been a recent achievement .
-
Polymer Modification : Tert-Butylferrocene has been used in the modification of hyperbranched poly (amine) esters (HPAE-Fc). The modified polymer was used as burn-rate catalytic components added into hydroxyl-terminated polybutadiene (HTPB)-based elastomers . The migration of HPAE-Fc in HTPB was minimized significantly by grafting ferrocenes onto the hyperbranched structures compared with that of simple ferrocene derivatives .
-
Atomic Layer Deposition : Tert-Butylferrocene has been used in atomic layer deposition (ALD) of Fe2O3 using ozone . The process resulted in films deposited with excellent uniformity, conformality in high aspect ratio structures, and highly controllable thickness .
-
Synthesis Design : Tert-Butylferrocene has been used in the functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide by deprotolithiation-electrophilic trapping sequences . This was studied towards polysubstituted, enantiopure derivatives for which the properties were determined .
-
Electrochemical Processes : Tert-Butylferrocene has been used in electrochemical processes in micellar surfactant media . In the presence of microwave radiation, a strong current for the one electron oxidation of tert-Butylferrocene is detected presumably due to localized disruption of the micellar solution . Concentrations of tert-Butylferrocene down to the micromolar level are detected .
-
Enantioselective Catalysis : Tert-Butylferrocene has been used in the functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide by deprotolithiation-electrophilic trapping sequences . This was studied towards polysubstituted, enantiopure derivatives for which the properties were determined . Some of the newly prepared ferrocene-1,1′-disulfoxides were tested as ligands for enantioselective catalysis .
-
Migration Reduction : Tert-Butylferrocene, when produced from different precursor monomers, has been found to reduce the migration tendency . This is particularly useful in the context of composite rocket propellants, where the migration and sublimation loss of ferrocene compounds can lead to poor aging and irreproducible properties of the propellant .
Orientations Futures
The tert-Butylferrocene market is expected to grow at a remarkable CAGR during the forecast period from 2023–2030, driven by the compound’s multifaceted applications . It’s also noted that main-chain ferrocene-containing polymers prepared by acyclic diene metathesis (ADMET) polymerization have been gaining attention, which could open new avenues for the use of tert-Butylferrocene .
Propriétés
Numéro CAS |
1316-98-9 |
|---|---|
Nom du produit |
tert-Butylferrocene |
Formule moléculaire |
C14H18Fe 10* |
Poids moléculaire |
242.14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



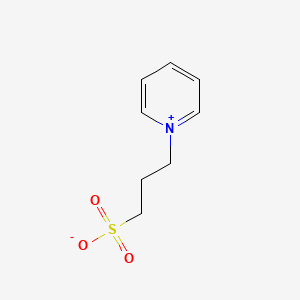
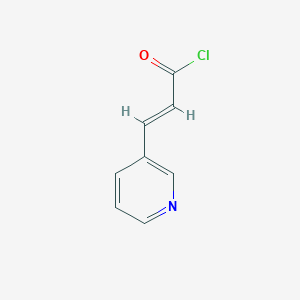
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
